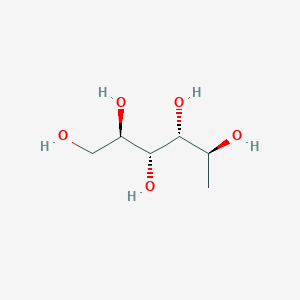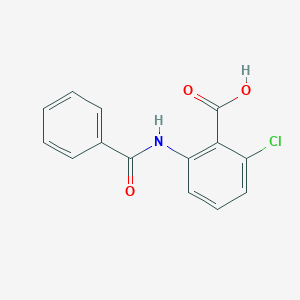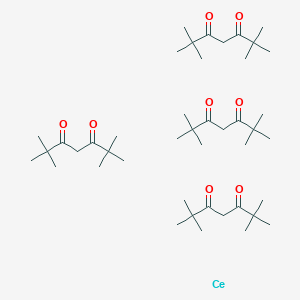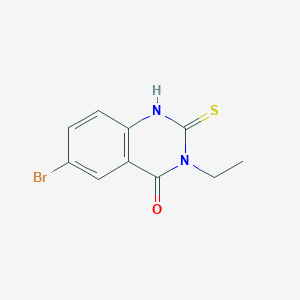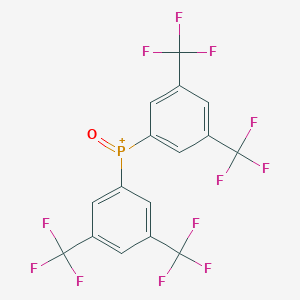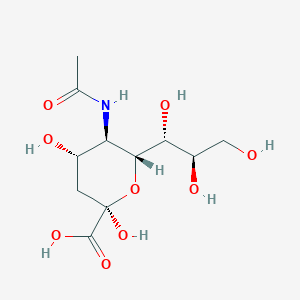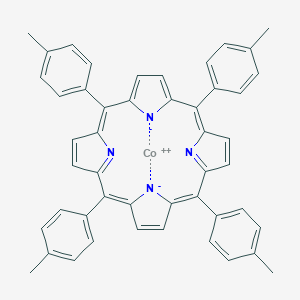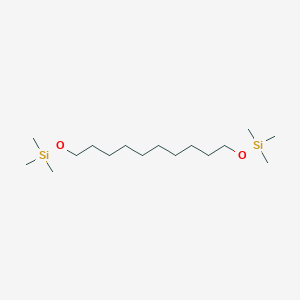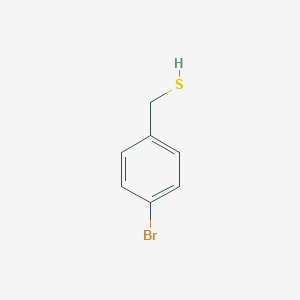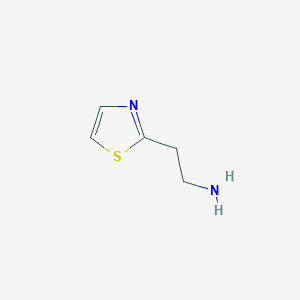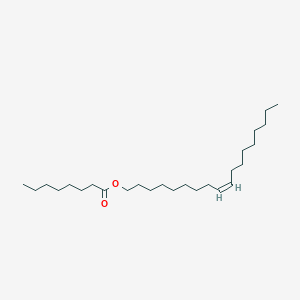
Silane, trimethyl(nonyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(nonyloxy)- is a chemical compound with the molecular formula C15H33O3Si. It is a type of silane coupling agent that is used in various scientific research applications. This compound is used to improve the bonding between organic and inorganic materials. It is a colorless and odorless liquid that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of silane, trimethyl(nonyloxy)- involves the formation of covalent bonds between the organic and inorganic materials. The nonyl group of the silane molecule attaches to the organic material, while the trimethylsilyl group attaches to the inorganic material. This creates a strong bond between the two materials, improving the overall properties of the composite material.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silane, trimethyl(nonyloxy)-. However, it is known to be non-toxic and non-irritating to the skin and eyes. It is also not expected to have any significant impact on human health or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using silane, trimethyl(nonyloxy)- in lab experiments is its ability to improve the bonding between organic and inorganic materials. This can lead to the development of stronger and more durable composite materials. Additionally, the synthesis method is simple and cost-effective, making it a popular choice for researchers.
However, there are also some limitations to using silane, trimethyl(nonyloxy)- in lab experiments. One limitation is that it can be difficult to control the amount of silane used in the reaction, which can affect the properties of the composite material. Additionally, the use of silane coupling agents can lead to the formation of unwanted by-products, which can affect the purity of the final product.
Direcciones Futuras
There are many future directions for the use of silane, trimethyl(nonyloxy)- in scientific research. One direction is the development of new composite materials with improved properties, such as increased strength and durability. Another direction is the use of silane coupling agents in the synthesis of nanoparticles, where it can improve the stability and dispersibility of the nanoparticles. Additionally, there is potential for the use of silane, trimethyl(nonyloxy)- in biomedical applications, such as drug delivery systems and tissue engineering.
Conclusion:
Silane, trimethyl(nonyloxy)- is a widely used silane coupling agent in scientific research. It is used to improve the bonding between organic and inorganic materials, leading to the development of stronger and more durable composite materials. The synthesis method is simple and cost-effective, making it a popular choice for researchers. While there is limited research on the biochemical and physiological effects of silane, trimethyl(nonyloxy)-, it is known to be non-toxic and non-irritating. There are many future directions for the use of silane, trimethyl(nonyloxy)- in scientific research, including the development of new composite materials and biomedical applications.
Métodos De Síntesis
Silane, trimethyl(nonyloxy)- can be synthesized by the reaction of nonyl alcohol with trimethylchlorosilane in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the product is obtained in high yield. The synthesis method is simple and cost-effective, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
Silane, trimethyl(nonyloxy)- is widely used in scientific research for its ability to improve the bonding between organic and inorganic materials. It is commonly used as a coupling agent in the preparation of composite materials, such as polymer composites, glass composites, and ceramic composites. It is also used in the synthesis of nanoparticles, where it acts as a surface modifier to improve the stability and dispersibility of the nanoparticles.
Propiedades
Número CAS |
18388-84-6 |
|---|---|
Nombre del producto |
Silane, trimethyl(nonyloxy)- |
Fórmula molecular |
C12H28OSi |
Peso molecular |
216.43 g/mol |
Nombre IUPAC |
trimethyl(nonoxy)silane |
InChI |
InChI=1S/C12H28OSi/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-12H2,1-4H3 |
Clave InChI |
WZNQZZJRYURJIJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCO[Si](C)(C)C |
SMILES canónico |
CCCCCCCCCO[Si](C)(C)C |
Sinónimos |
Trimethyl(nonyloxy)silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



